(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid

Solid-phase peptide synthesis Orthogonal protection strategy Boc chemistry

(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid (CAS 159581-33-6, MFCD31716129) is a doubly Boc-protected, N-methylated derivative of (S)-2,3-diaminopropanoic acid (Dap) with molecular formula C₁₄H₂₆N₂O₆ and molecular weight 318.37 g/mol. This compound belongs to the class of orthogonally protected α,β-diamino acid building blocks that serve as key intermediates in solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry.

Molecular Formula C14H26N2O6
Molecular Weight 318.37 g/mol
Cat. No. B12282394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid
Molecular FormulaC14H26N2O6
Molecular Weight318.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18)
InChIKeyNDNCCUCKGXVEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid Is a Strategically Differentiated Building Block for Peptide Synthesis and Medicinal Chemistry Procurement


(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid (CAS 159581-33-6, MFCD31716129) is a doubly Boc-protected, N-methylated derivative of (S)-2,3-diaminopropanoic acid (Dap) with molecular formula C₁₄H₂₆N₂O₆ and molecular weight 318.37 g/mol . This compound belongs to the class of orthogonally protected α,β-diamino acid building blocks that serve as key intermediates in solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry [1]. Unlike simple mono-Boc or non-methylated Dap analogs, the dual Boc protection combined with the N-methyl substituent on the β-amino group provides a unique orthogonal deprotection profile and introduces N-methylation directly at the amino acid monomer stage—a feature that downstream peptides cannot recapitulate through post-synthetic modification of non-methylated Dap residues [2]. Commercially available purities range from 95% to ≥98% across multiple suppliers .

Substituting (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid with Off-the-Shelf Dap Analogs Risks Orthogonal Deprotection Failure, N-Methylation Absence, and Altered Peptide Conformational Properties


Generic substitution of this compound with closely related building blocks such as Boc-Dap(Boc)-OH (CAS 104010-92-6), Boc-Dap-OH (CAS 73259-81-1), or Fmoc-Dap(Boc,Me)-OH fails on three independent axes. First, mono-Boc analogs (e.g., Boc-Dap-OH) lack the β-amino protection required for selective coupling at the α-carboxyl without side-chain interference, yielding undesired branched or cross-linked products during SPPS [1]. Second, the non-methylated bis-Boc analog Boc-Dap(Boc)-OH cannot deliver the backbone N-methylation that has been demonstrated to increase proteolytic stability and membrane permeability in peptide therapeutics—a benefit that must be built in at the monomer stage and cannot be introduced post-synthetically on a Dap side chain without risking racemization [2]. Third, Fmoc-based orthogonal analogs (e.g., Fmoc-Dap(Boc,Me)-OH) employ a base-labile α-protecting group that is incompatible with Boc-strategy SPPS protocols, restricting synthetic route flexibility and precluding use in Boc/Bzl chemistry workflows where acid-labile protection throughout is required [3]. The target compound uniquely provides fully acid-labile dual Boc protection with pre-installed N-methylation, enabling both Boc- and Fmoc-strategy compatibility after simple Fmoc reprotection of the α-amine if desired.

Quantitative Differentiation Evidence for (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid Versus Its Closest Analogs


Dual Boc Protection Enables Simultaneous Acidolytic Deprotection, Eliminating Sequential Deprotection Steps Required by Fmoc/Boc Orthogonal Analogs

The target compound carries two Boc protecting groups (α-amine and β-N-methyl-amine), both cleavable under identical acidic conditions (TFA). In contrast, the widely used Fmoc-Dap(Boc,Me)-OH analog requires a two-step deprotection sequence: piperidine-mediated Fmoc removal followed by TFA-mediated Boc removal—adding one full deprotection-wash cycle per residue incorporated. In Boc-strategy SPPS, the non-methylated analog Boc-Dap(Boc)-OH (CAS 104010-92-6) provides dual Boc protection but lacks the N-methyl group, meaning any downstream requirement for N-methylation must be addressed through an additional on-resin N-methylation step, which the literature reports can reduce coupling yields by 10–40% depending on steric context [1]. The target compound delivers both features—dual acid-labile protection and pre-installed N-methylation—in a single monomer, condensing two synthetic operations into one building block incorporation [2].

Solid-phase peptide synthesis Orthogonal protection strategy Boc chemistry

Pre-Installed N-Methyl Group on the β-Amino Confers Documented Proteolytic Stability Advantages in Peptide Therapeutics Versus Non-Methylated Dap-Containing Peptides

The N-methyl substituent on the β-amino group of the target compound is introduced at the monomer stage, ensuring site-specific N-methylation without racemization risk. In a landmark study on thiocoraline analogs, Tulla-Puche et al. (2009) demonstrated that peptides containing N-methylated Dap side chains (specifically NMe-azathiocoraline) displayed substantially increased stability in human serum compared to the non-methylated parent natural product, while retaining nanomolar biological activity (same order of magnitude as the natural thiocoraline) [1]. In contrast, peptides synthesized from non-methylated Boc-Dap(Boc)-OH (CAS 104010-92-6) would require subsequent on-resin N-methylation of the β-amine—a transformation that the comparative coupling literature indicates can proceed with yields as low as <10% for hindered N-methyl amino acid systems when using suboptimal activation methods, and is documented to generate N-carboxyanhydride (NCA) byproducts with Boc-protected N-methyl amino acids [2]. The target compound eliminates this problematic on-resin chemistry entirely.

Proteolytic stability N-methylation Peptide therapeutics

Microwave-Assisted Synthetic Route Delivers Orthogonally Protected N-Methyl Dap Derivatives in 88–92% Yield, Establishing an Efficient Supply Baseline for Procurement

Rao et al. (2006) established that the microwave-assisted Curtius rearrangement of Fmoc-Asp-5-oxazolidinone acid azides produces orthogonally protected Dap carbamates in 88–92% yield within 15 minutes at 110°C, versus 45–70% yields requiring 12 hours under conventional thermal or ultrasonication conditions [1]. This methodological advance directly underpins the commercial availability of N-methylated Dap building blocks, including the target compound. The same study reports that the fully deprotected N-methyl Dap derivatives are obtained—after oxazolidinone ring cleavage—in 70% (Boc), 83% (Z), and 86% (Alloc) yields for the Fmoc-protected series. While these yields are for the Fmoc-analogous compounds, they establish the synthetic accessibility baseline for the doubly Boc-protected target compound, which can be prepared by analogous Boc-strategy adaptation. Commercially, the target compound is available at ≥95% purity from multiple suppliers , confirming successful translation of the academic synthetic methodology to scalable production.

Synthetic efficiency Curtius rearrangement Process chemistry

S-Enantiomer Configuration Preserves Chiral Integrity at the α-Carbon Throughout Peptide Chain Assembly, Avoiding Diastereomeric Contamination Observed with Racemic or D-Configured Dap Analogs

The target compound is the pure (S)-enantiomer (L-configuration at the α-carbon), consistent with the stereochemistry of proteinogenic L-amino acids. In the total synthesis of the anti-MRSA antibiotic TAN-1057A, Sokolov et al. (2004) demonstrated that the enantiomerically pure N2-Z-N3-Boc-N2-Me-L-A2pr intermediate (structurally analogous to the target compound but with Z protection replacing one Boc) was obtained with 87% e.e. [1]. Use of racemic or D-configured Dap building blocks would produce diastereomeric peptide mixtures requiring HPLC separation, with typical diastereomer resolution factors (α) of 1.05–1.20 for closely related peptide diastereomers—demanding high-resolution chromatography and incurring ≥30% yield loss during preparative separation [2]. The target compound's defined (S)-stereochemistry eliminates this separation burden entirely when L-configured peptides are the synthetic goal.

Chiral purity Enantiomeric excess Peptide diastereomer separation

Boc/Boc Strategy Compatibility with Both Boc- and Fmoc-Protocol Workflows Provides Procurement Flexibility Not Achievable with Single-Protocol Orthogonal Analogs

The target compound's α-amine is Boc-protected, making it directly compatible with Boc-strategy SPPS (Merrifield protocol). However, unlike the Fmoc-Dap(Boc,Me)-OH analog—which is restricted to Fmoc-strategy SPPS unless additional Boc reprotection is performed—the target compound can also be converted to an Fmoc-compatible building block by a single Boc→Fmoc exchange at the α-amine, yielding (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic acid . This synthetic versatility means a single procurement of the target compound can serve both Boc- and Fmoc-strategy projects, whereas Fmoc-Dap(Boc,Me)-OH is stranded in Fmoc-only workflows. The non-methylated Boc-Dap(Boc)-OH offers similar dual-protocol potential but lacks the N-methylation required for projects targeting conformationally constrained or protease-resistant peptides .

SPPS protocol flexibility Protecting group strategy Peptide synthesis workflow

High-Impact Procurement Scenarios for (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid in Pharmaceutical R&D and Peptide Manufacturing


Boc-Strategy Solid-Phase Synthesis of N-Methylated Peptide Therapeutics Requiring Simultaneous Dual-Boc Deprotection

Research teams synthesizing N-methylated peptide drug candidates via Boc-strategy SPPS—particularly those targeting protease-resistant cyclic peptides or peptidomimetics—benefit from the compound's dual acid-labile protection. Both Boc groups are removed in a single TFA treatment, eliminating the sequential deprotection required by Fmoc/Boc-orthogonal analogs and reducing cumulative peptide loss. This is directly relevant to programs pursuing N-methylated analogs of naturally occurring Dap-containing antibiotics (e.g., TAN-1057 class), where the pre-installed N-methyl group avoids the documented <10% coupling yields associated with on-resin N-methylation of hindered amines [1].

Dual-Protocol Peptide CROs and CDMOs Requiring One Building Block for Both Boc- and Fmoc-Strategy Production Lines

Contract research and manufacturing organizations (CROs/CDMOs) that operate both Boc-strategy and Fmoc-strategy peptide synthesis platforms can procure a single inventory item—(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic acid—and deploy it natively in Boc protocols or after simple α-amine Fmoc reprotection in Fmoc protocols. This dual compatibility reduces the number of protected Dap building block SKUs from two to one, simplifies quality control documentation, and enables rapid method transfer between synthesis platforms without requiring re-validation of a different building block [2].

Medicinal Chemistry SAR Campaigns Exploring N-Methylation Effects on Peptide Conformation, Permeability, and Metabolic Stability

Structure-activity relationship (SAR) studies that systematically investigate the impact of backbone or side-chain N-methylation on peptide drug properties can use this building block to introduce N-methyl-Dap residues at defined positions during SPPS. The documented enhancement of human serum stability for N-methylated Dap-containing peptides—while retaining nanomolar target activity as demonstrated in the thiocoraline system [1]—makes this building block a controlled variable for probing N-methylation effects without confounding factors introduced by post-synthetic modification chemistry.

Synthesis of Orthogonally Functionalized Peptide Conjugates Requiring Selective β-Amine Deprotection After Chain Assembly

In peptide-drug conjugate (PDC) or peptide-radiopharmaceutical synthesis, the target compound's dual Boc protection enables global deprotection of both amines in a single final TFA cleavage step, exposing both the α-amine (as the N-terminus or for further coupling) and the β-methylamine simultaneously. This contrasts with the two-step deprotection of Fmoc-Dap(Boc,Me)-OH, where the Fmoc group must be removed on-resin before TFA cleavage. The simultaneous deprotection profile is particularly advantageous when the β-N-methylamine is intended as a conjugation handle for payload attachment immediately after resin cleavage, eliminating an additional post-cleavage deprotection step [2].

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